CD00509

Description

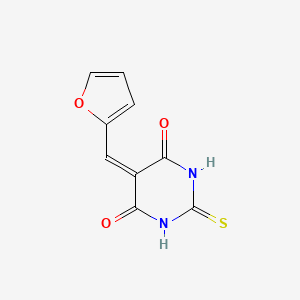

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRARDATQWRHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350317 | |

| Record name | 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27430-18-8 | |

| Record name | NSC96626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FURFURYLIDENE-2-THIOBARBITURIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Mechanism of CD00509: A Potent Inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA cleavage complexes. Its role in mitigating the cytotoxic effects of Top1-targeting chemotherapeutics, such as camptothecin and its derivatives, has positioned Tdp1 as a promising target for adjuvant cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of CD00509, a potent and specific small molecule inhibitor of Tdp1. We delve into its inhibitory effects, cellular consequences, and the underlying biochemical pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical mechanisms to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Tdp1 and Its Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a member of the phospholipase D superfamily of enzymes.[1] Its primary function is to resolve stalled Topoisomerase I-DNA covalent complexes (Top1cc), which can form during DNA replication and transcription.[2][3] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks, forming a covalent intermediate via a phosphotyrosyl bond between the enzyme and the 3' end of the DNA.[2] While this is a normal part of DNA metabolism, certain anticancer drugs, known as Top1 poisons (e.g., camptothecin), stabilize these cleavage complexes.[2][4] The persistence of Top1cc can lead to the formation of lethal double-strand breaks when encountered by the replication machinery, ultimately triggering apoptosis in cancer cells.[2]

Tdp1 counteracts the effect of Top1 poisons by hydrolyzing the phosphotyrosyl bond, thereby releasing Top1 from the DNA and initiating the repair process.[3] Elevated Tdp1 expression in tumors can therefore contribute to resistance to Top1-targeted therapies.[4] This has led to the development of Tdp1 inhibitors as a strategy to enhance the efficacy of existing chemotherapeutic agents.[3][4]

CD00509: A Potent Tdp1 Inhibitor

CD00509 is a cell-permeable alkylidene thiobarbiturate analog identified as a potent and specific inhibitor of Tdp1.[5]

In Vitro Inhibitory Activity

Biochemical assays have demonstrated that CD00509 directly inhibits the enzymatic activity of Tdp1. The half-maximal inhibitory concentration (IC50) has been determined to be 0.71 µM (710 nM) .[5]

Mechanism of Action of CD00509

The precise binding mode of CD00509 to Tdp1 has not been fully elucidated by crystallographic or NMR studies. However, based on the known catalytic mechanism of Tdp1 and the structure of CD00509, a putative mechanism of action can be proposed. Tdp1 possesses a highly conserved active site with two catalytic histidine residues (His263 and His493 in humans) that are essential for its phosphodiesterase activity. The catalytic cycle involves a two-step process initiated by a nucleophilic attack of His263 on the phosphotyrosyl bond, forming a transient covalent enzyme-DNA intermediate. His493 then facilitates the hydrolysis of this intermediate, releasing the repaired DNA.

It is hypothesized that CD00509, as a thiobarbiturate derivative, may act as a competitive inhibitor, binding to the active site of Tdp1 and preventing the substrate (the Top1-DNA complex) from docking. The structure of CD00509 may allow it to interact with key residues within the catalytic pocket, thereby blocking the nucleophilic attack required for the first step of the enzymatic reaction.

Cellular Effects of Tdp1 Inhibition by CD00509

In a cellular context, the inhibition of Tdp1 by CD00509 leads to several observable and therapeutically relevant consequences:

-

Sensitization to Topoisomerase I Poisons: Treatment of cancer cells with CD00509 has been shown to significantly sensitize them to the cytotoxic effects of camptothecin.[5] By inhibiting Tdp1, CD00509 prevents the repair of camptothecin-induced Top1cc, leading to an accumulation of DNA damage.

-

Increased DNA Damage: The potentiation of Top1 poison activity by CD00509 results in an increased number of DNA strand breaks. This can be visualized by the increase in γ-H2AX foci, a marker for double-strand breaks.[5]

-

Synergy with PARP Inhibitors: Poly(ADP-ribose) polymerase 1 (PARP1) is another key enzyme in the DNA damage response, playing a role in the recruitment of Tdp1 to sites of DNA damage.[5] Studies have shown that combining CD00509 with PARP inhibitors leads to a synergistic increase in cancer cell death.[5] This suggests a dual-pronged attack on DNA repair pathways, overwhelming the cancer cell's ability to survive.

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |

| CD00509 | Tdp1 | 0.71 | MCF-7 | Sensitizes to camptothecin, increases DNA breaks, synergistic with PARP inhibitors. | [5] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involved in the mechanism of action of CD00509.

Caption: Signaling pathway of Tdp1-mediated DNA repair and its inhibition by CD00509.

Caption: Experimental workflow for the identification and characterization of CD00509.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Tdp1 inhibitors like CD00509, based on methodologies described in the literature. For the specific experimental parameters used for CD00509, refer to Dean et al., 2014, J Biomol Screen, 19(10), 1372-82.[5]

In Vitro Tdp1 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human Tdp1 in vitro.

Materials:

-

Recombinant human Tdp1 enzyme

-

Fluorescently labeled oligonucleotide substrate (e.g., a single-stranded DNA with a 3'-tyrosyl moiety and a 5'-fluorophore)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

-

CD00509 or other test compounds

-

96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of CD00509 in the assay buffer.

-

In each well of the microplate, add the recombinant Tdp1 enzyme to the assay buffer.

-

Add the diluted CD00509 or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled oligonucleotide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the tyrosyl moiety by Tdp1 results in a conformational change that increases fluorescence.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Camptothecin Sensitization Assay

This assay determines the ability of a Tdp1 inhibitor to enhance the cytotoxicity of camptothecin in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

CD00509

-

Camptothecin

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CD00509 in the presence of a fixed, sub-lethal concentration of camptothecin. Include control wells with CD00509 alone, camptothecin alone, and vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control and plot cell viability against the concentration of CD00509 to determine the degree of sensitization.

Immunofluorescence Staining for γ-H2AX Foci

This method is used to visualize and quantify DNA double-strand breaks within cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

CD00509

-

Camptothecin

-

Glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with CD00509, camptothecin, the combination of both, or vehicle control for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.

-

Quantify the number and intensity of foci per cell using image analysis software.

Conclusion

CD00509 represents a promising lead compound for the development of Tdp1-targeted therapies. Its potent and specific inhibition of Tdp1 leads to the sensitization of cancer cells to Topoisomerase I poisons and demonstrates synergy with PARP inhibitors. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development. Future studies focusing on elucidating the precise binding mode of CD00509 to Tdp1 will be invaluable for the rational design of next-generation Tdp1 inhibitors with improved potency and drug-like properties.

References

- 1. Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition by crystallographic fragment cocktail screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a putative Tdp1 inhibitor (CD00509) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CD00509 in DNA Repair: A Technical Guide to a Novel Tdp1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound CD00509 and its function as a potent inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response. By elucidating the mechanism of Tdp1 and the impact of its inhibition by CD00509, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics.

Introduction to Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a key enzyme in the cellular machinery that maintains genomic integrity. Its primary role is to resolve stalled topoisomerase I (Top1)-DNA cleavage complexes. Top1 is essential for relieving torsional stress in DNA during replication and transcription. It does so by creating transient single-strand breaks, forming a covalent intermediate with the 3'-end of the DNA. While this process is typically reversible, certain endogenous DNA lesions or exogenous agents, such as the chemotherapeutic drug camptothecin, can trap these Top1-DNA complexes.

The persistence of these complexes poses a significant threat to genomic stability. Collision of the replication machinery with a trapped Top1-DNA complex can lead to the formation of DNA double-strand breaks, which are highly cytotoxic lesions. Tdp1 resolves this issue by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3'-phosphate of the DNA, thereby releasing the topoisomerase and allowing other DNA repair enzymes to restore the integrity of the DNA strand.

Beyond its canonical role in resolving Top1-DNA adducts, Tdp1 has been shown to process a broader range of DNA lesions. It can remove 3'-phosphoglycolates, which are generated by oxidative DNA damage, and also exhibits activity against lesions arising from some alkylating agents. This versatility underscores the importance of Tdp1 in multiple DNA repair pathways.

CD00509: A Potent and Specific Inhibitor of Tdp1

CD00509 is a cell-permeable alkylidene barbiturate analog that has been identified as a potent and specific inhibitor of Tdp1.[1] Its inhibitory activity against Tdp1 makes it a valuable tool for studying the cellular functions of this enzyme and a promising candidate for development as a chemosensitizing agent in cancer therapy.

Mechanism of Action

CD00509 exerts its effect by directly inhibiting the catalytic activity of Tdp1.[2] By blocking Tdp1 function, CD00509 prevents the repair of Top1-DNA cleavage complexes. This leads to an accumulation of these toxic lesions, particularly in the presence of Top1 poisons like camptothecin. The increased burden of unresolved DNA damage results in a higher frequency of replication fork collapse and the formation of cytotoxic double-strand breaks.

Quantitative Data on CD00509 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of CD00509 and its cellular effects.

| Parameter | Value | Reference |

| Tdp1 Inhibition (IC50) | 710 nM | [1] |

Table 1: In Vitro Inhibitory Potency of CD00509 against Tdp1. The IC50 value represents the concentration of CD00509 required to inhibit 50% of Tdp1 enzymatic activity in a biochemical assay.

| Cell Line | Treatment | Effect | Reference |

| MCF-7 (Breast Cancer) | CD00509 + Camptothecin | Preferential sensitization to camptothecin | [2] |

| MCF-7 (Breast Cancer) | CD00509 + Camptothecin | 25% greater decrease in cell proliferation compared to camptothecin alone | [2] |

| Wild-type Murine Embryonic Fibroblasts (MEFs) | CD00509 | Increased sensitivity to camptothecin, comparable to Tdp1-/- MEFs | [2] |

| MCF-7 (Breast Cancer) | CD00509 + Rucaparib (PARP-1 inhibitor) | Synergistic reduction in cell proliferation and induction of apoptosis | [1] |

Table 2: Cellular Effects of CD00509. This table highlights the impact of CD00509 on cancer cell lines, particularly its ability to enhance the efficacy of the Top1 inhibitor camptothecin and the PARP1 inhibitor rucaparib.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in Tdp1 function and its inhibition by CD00509.

Caption: Tdp1-mediated repair of stalled Top1-DNA complexes and its inhibition by CD00509.

Caption: A generalized workflow for the screening and identification of Tdp1 inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CD00509 and its effects on Tdp1-mediated DNA repair.

In Vitro Tdp1 Inhibition Assay (Fluorescence-based)

This protocol describes a high-throughput method to screen for Tdp1 inhibitors using a fluorescently labeled DNA substrate.

-

Reagents and Materials:

-

Recombinant human Tdp1 protein

-

Fluorescently labeled oligonucleotide substrate with a 3'-tyrosyl moiety (e.g., 5'-FAM-[DNA sequence]-Tyr-3')

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, and 0.01% Tween-20

-

Test compounds (e.g., CD00509) dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions to the assay buffer.

-

Add recombinant human Tdp1 to each well to a final concentration of approximately 5 pM.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used. Cleavage of the tyrosyl residue by Tdp1 will result in a change in the fluorescent signal.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell-based Camptothecin Sensitization Assay

This protocol assesses the ability of a Tdp1 inhibitor to sensitize cancer cells to the cytotoxic effects of camptothecin.

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7)

-

Normal (non-cancerous) cell line for comparison

-

Cell culture medium and supplements

-

Camptothecin

-

Test compound (CD00509)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader for absorbance or luminescence

-

-

Procedure:

-

Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of camptothecin and the test compound (CD00509) in cell culture medium.

-

Treat the cells with either camptothecin alone, CD00509 alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a period of 48-72 hours.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Generate dose-response curves for camptothecin in the presence and absence of CD00509 to determine the degree of sensitization.

-

Conclusion

CD00509 has been identified as a potent and specific inhibitor of Tdp1, a crucial enzyme in the repair of Top1-mediated DNA damage. By inhibiting Tdp1, CD00509 enhances the cytotoxicity of Top1 poisons like camptothecin, particularly in cancer cells. This synergistic effect, along with its ability to potentiate the effects of PARP inhibitors, positions CD00509 as a promising lead compound for the development of novel anticancer therapies. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of Tdp1 inhibition.

References

CD00509 as a Chemotherapy Sensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD00509 is a novel small molecule identified as a potent and specific inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a key enzyme in the DNA damage repair pathway.[1][2] Tdp1 plays a crucial role in repairing DNA lesions created by topoisomerase I (Top1) inhibitors, a class of chemotherapeutic agents that includes camptothecin and its derivatives. By inhibiting Tdp1, CD00509 prevents the repair of Top1-induced DNA damage, thereby enhancing the cytotoxic effects of these chemotherapeutic drugs in cancer cells. This technical guide provides a comprehensive overview of the available data on CD00509 as a chemosensitizer, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Tdp1 Inhibition

Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Chemotherapeutic agents like camptothecin trap the Top1-DNA covalent complex, leading to the accumulation of DNA single-strand breaks, which can then be converted to lethal double-strand breaks during DNA replication.

Tdp1 is a critical DNA repair enzyme that resolves these trapped Top1-DNA complexes by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3' end of the DNA. This action allows for the subsequent repair of the single-strand break and promotes cell survival.

CD00509 acts as a sensitizer for chemotherapy by directly inhibiting the enzymatic activity of Tdp1.[1] By blocking Tdp1, CD00509 prevents the repair of Top1-induced DNA damage, leading to an accumulation of DNA breaks and ultimately enhancing the apoptotic effects of Top1 inhibitors in cancer cells. This targeted inhibition of a key DNA repair pathway makes CD00509 a promising candidate for combination cancer therapy.

Quantitative Data on CD00509 Efficacy

The following tables summarize the key quantitative data available for CD00509.

Table 1: In Vitro Inhibitory Activity of CD00509

| Target | IC50 Value | Assay Type | Reference |

| Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | 0.71 µM | Biochemical Assay | [1][2] |

Table 2: Chemosensitization Effect of CD00509 in MCF-7 Breast Cancer Cells

| Treatment | Effect on Cell Proliferation | Reference |

| CD00509 in combination with Camptothecin | Decreased cell proliferation by 25% more than camptothecin treatment alone. | [1] |

Table 3: Effect of CD00509 on DNA Damage Markers

| Treatment | Effect | Cell Line | Reference |

| CD00509 | Increased number of γ-H2AX foci | MCF-7 | [3] |

Signaling Pathway and Experimental Workflow

Tdp1-Mediated DNA Repair Pathway and the Impact of CD00509

References

The Role of CD00509 in Potentiating Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role and mechanism of CD00509, a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), in the context of cancer therapy. The primary function of CD00509 is not to directly induce apoptosis, but to act as a sensitizing agent to established chemotherapeutic drugs, such as camptothecin. By inhibiting Tdp1, CD00509 leverages the concept of synthetic lethality to enhance the cytotoxic effects of topoisomerase I inhibitors, ultimately leading to a more pronounced apoptotic response in cancer cells. This document provides an in-depth overview of the underlying signaling pathways, quantitative effects on cell proliferation, and detailed experimental protocols relevant to the study of CD00509.

Introduction: The Principle of Synthetic Lethality

The concept of synthetic lethality provides a promising avenue for cancer therapy, wherein the simultaneous loss of two genes or protein functions leads to cell death, while the loss of either one alone is non-lethal. In the context of CD00509, this principle is applied by targeting a DNA repair pathway that becomes essential for cancer cell survival in the presence of a DNA-damaging agent.

CD00509 has been identified as a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)[1]. Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA complexes[1]. Topoisomerase I inhibitors, such as camptothecin, function by stabilizing these complexes, leading to DNA strand breaks and subsequent cell death. However, cancer cells can often repair this damage, leading to drug resistance. By inhibiting Tdp1, CD00509 blocks this repair mechanism, thereby enhancing the efficacy of Top1 inhibitors.

Mechanism of Action: Tdp1 Inhibition and Apoptosis Induction

The synergistic effect of CD00509 and camptothecin culminates in the induction of apoptosis. The sequence of events is as follows:

-

Topoisomerase I Inhibition: Camptothecin binds to and stabilizes the covalent complex between Top1 and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.

-

DNA Damage Accumulation: The persistence of these stalled Top1-DNA complexes is recognized as DNA damage, leading to the formation of double-strand breaks, particularly during DNA replication.

-

Tdp1 Inhibition by CD00509: In the absence of CD00509, Tdp1 would excise the stalled Top1, allowing for subsequent DNA repair. CD00509 inhibits Tdp1, preventing this repair process.

-

Apoptosis Trigger: The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.

Quantitative Data on the Efficacy of CD00509

The primary quantitative evidence for the efficacy of CD00509 comes from cell proliferation assays. While specific data on apoptosis rates from the initial studies are not publicly detailed, the impact on cell viability strongly suggests an underlying apoptotic mechanism.

Table 1: Effect of CD00509 on Cancer Cell Proliferation in Combination with Camptothecin

| Cell Line | Treatment | Effect on Cell Proliferation | Reference |

| MCF-7 (Breast Cancer) | CD00509 + Camptothecin | Decreased cell proliferation by 25% more than camptothecin alone | [1] |

Table 2: Representative Data on Camptothecin-Induced Apoptosis in MCF-7 Cells *

| Treatment | Concentration | Apoptosis Rate (Early + Late) | Reference |

| Control | - | ~5% | [2] |

| Camptothecin | 0.25 µM | 53.2% | [2] |

*This table presents representative data from a study on camptothecin-induced apoptosis in MCF-7 cells to provide context. Specific quantitative apoptosis data for the combination of CD00509 and camptothecin is not available in the cited literature.

Experimental Protocols

Cell Culture

MCF-7 breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes a general method for quantifying apoptosis by flow cytometry. Specific concentrations and incubation times for CD00509 and camptothecin would need to be optimized based on preliminary dose-response studies.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of CD00509, camptothecin, or a combination of both. Include an untreated control. Incubate for a predetermined period (e.g., 24, 48 hours).

-

Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect all cells, including those in the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of CD00509-induced sensitization to camptothecin.

Caption: Experimental workflow for apoptosis detection.

Conclusion

CD00509 represents a promising agent for combination therapy, particularly in cancers that rely on Tdp1 for resistance to topoisomerase I inhibitors. Its mechanism of action through synthetic lethality offers a targeted approach to enhance the efficacy of existing chemotherapies. Further research is warranted to fully elucidate the downstream signaling pathways activated by the combination of CD00509 and camptothecin and to obtain more detailed quantitative data on its apoptosis-inducing capabilities in various cancer cell lines. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of Tdp1 inhibitors like CD00509.

References

The Tdp1 Inhibitor CD00509: A Potential Sensitizer for Camptothecin-Induced DNA Damage and γ-H2AX Foci Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effect of CD00509, a putative inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), on the formation of γ-H2AX foci, a key biomarker for DNA double-strand breaks (DSBs). While direct quantitative data on CD00509-induced γ-H2AX foci formation is not yet available in the public domain, this document synthesizes existing research to build a strong mechanistic rationale for its expected impact. By inhibiting Tdp1, CD00509 is poised to enhance the DNA-damaging effects of topoisomerase I inhibitors like camptothecin, leading to an accumulation of DSBs and subsequent γ-H2AX foci formation. This principle of synthetic lethality holds significant promise for cancer therapy.[1][2][3][4][5]

Core Mechanism of Action: Tdp1 Inhibition and Synthetic Lethality

CD00509 has been identified as a putative inhibitor of Tdp1, a critical enzyme in the DNA damage response (DDR) pathway.[1][2] Tdp1's primary role is to repair stalled topoisomerase I (Top1)-DNA complexes.[1][2][6] Top1 inhibitors, such as camptothecin, function by trapping Top1 on the DNA, creating covalent Top1-DNA cleavage complexes (Top1cc).[6][7][8] These complexes can collide with the replication machinery, leading to the formation of DNA double-strand breaks (DSBs).[7][8][9][10]

Tdp1 resolves these Top1cc, thus mitigating the cytotoxic effects of Top1 inhibitors. By inhibiting Tdp1, CD00509 is hypothesized to prevent the repair of these lesions, leading to an accumulation of DSBs and enhanced cancer cell death in the presence of camptothecin.[1][2] This synergistic interaction is a classic example of synthetic lethality, where the inhibition of two separate DNA repair pathways is more detrimental to the cell than the inhibition of either pathway alone.[1][2]

Data Presentation: Efficacy of CD00509 in Combination with Camptothecin

While direct quantification of γ-H2AX foci is not available, studies have demonstrated the efficacy of CD00509 in sensitizing cancer cells to camptothecin through cell proliferation assays.[1][2] The following tables summarize the key quantitative findings from the foundational study on CD00509.

Table 1: Effect of CD00509 on the Sensitivity of Murine Embryonic Fibroblasts (MEFs) to Camptothecin [1]

| Cell Line | Treatment | IC50 of Camptothecin (nM) |

| Wild-type MEFs | Camptothecin alone | ~100 |

| Wild-type MEFs | Camptothecin + 20 µM CD00509 | ~10 |

| Tdp1(-/-) MEFs | Camptothecin alone | ~10 |

This data indicates that treatment with CD00509 sensitizes wild-type cells to camptothecin to a level comparable to that of cells genetically deficient in Tdp1.

Table 2: Effect of CD00509 and/or PARP Inhibition on MCF-7 Breast Cancer Cell Proliferation in the Presence of Camptothecin [1]

| Treatment Group | % Decrease in Cell Proliferation (relative to Camptothecin alone) |

| Camptothecin + CD00509 | 25% |

| Camptothecin + PARP inhibitor | Not specified |

| Camptothecin + CD00509 + PARP inhibitor | >25% (more detrimental than either alone) |

This table highlights the enhanced cytotoxic effect of combining Tdp1 inhibition (with CD00509) and PARP inhibition in the presence of camptothecin in MCF-7 breast cancer cells.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of CD00509 and its effects on DNA damage.

Cell-Based Proliferation Assay

This protocol is based on the methodology used to assess the efficacy of CD00509 in sensitizing cancer cells to camptothecin.[1]

-

Cell Seeding: Plate cells (e.g., MCF-7, MEFs) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of camptothecin, either alone or in combination with a fixed concentration of CD00509 (e.g., 20 µM). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period of 72 hours under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration. Calculate IC50 values using non-linear regression analysis.

Immunofluorescence Staining for γ-H2AX Foci

The following is a generalized, yet detailed, protocol for the detection of γ-H2AX foci, a reliable marker for DNA double-strand breaks.[11][12][13][14][15]

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of CD00509, camptothecin, or a combination of both for the specified duration. Include positive (e.g., ionizing radiation) and negative (vehicle) controls.

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[11][12][13]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody access to the nucleus.[11][12][15]

-

Blocking: Wash the cells again three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.[11][12][13]

-

Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody (e.g., mouse monoclonal anti-γ-H2AX, Ser139) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11][12][13]

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST). Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[11][12][13]

-

Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei by incubating with a DAPI solution for 5-10 minutes.[15] Briefly rinse with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple random fields for each condition. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. Identification of a putative Tdp1 inhibitor (CD00509) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Complex synthetic lethality in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic lethal strategies for the development of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hMSH5 Facilitates the Repair of Camptothecin-induced Double-strand Breaks through an Interaction with FANCJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 15. crpr-su.se [crpr-su.se]

In-Depth Technical Guide: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitor CD00509

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA repair pathway, specifically responsible for resolving stalled topoisomerase I (TOP1)-DNA cleavage complexes. Inhibition of TDP1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of TOP1-targeting chemotherapies such as camptothecin and its derivatives. This technical guide provides a comprehensive overview of the TDP1 inhibitor CD00509, a cell-permeable alkylidene barbiturate analog.[1][2] This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

Core Compound Information

Compound Name: CD00509

Chemical Class: Alkylidene barbiturate analog[1][2]

Mechanism of Action: Potent and specific inhibitor of Tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][2] By inhibiting TDP1, CD00509 prevents the repair of TOP1-induced DNA single-strand breaks, leading to the accumulation of DNA damage and potentiation of the cytotoxic effects of TOP1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for CD00509.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TDP1) | 710 nM | Biochemical Assay | [1][3] |

| In Vitro Cellular Effects | Observation | Cell Line | Reference |

| Sensitization to Camptothecin | Preferentially sensitizes MCF-7 cells to camptothecin, decreasing cell proliferation by an additional 25%.[4] | MCF-7 | [4] |

| DNA Damage | Increases the number of γ-H2AX foci, indicating an increase in DNA double-strand breaks.[1][2] | MCF-7 | [1][2] |

| Synergism with PARP-1 Inhibitors | Synergistically reduces cell proliferation and induces apoptosis when combined with the PARP-1 inhibitor Rucaparib.[1][2] | MCF-7 | [1][2] |

| Effect on Normal Cells | Does not significantly affect the viability of normal mammary epithelial cells at concentrations up to 10 µM.[1][2] | Normal Mammary Epithelial | [1][2] |

Signaling Pathways and Experimental Workflows

TDP1-Mediated DNA Repair Pathway

The following diagram illustrates the role of TDP1 in the repair of TOP1-DNA cleavage complexes. TOP1, a nuclear enzyme, relaxes supercoiled DNA by creating a transient single-strand break. TOP1 inhibitors trap this complex, leading to DNA damage. TDP1 resolves this by hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3' end of the DNA.

References

- 1. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay | PLOS One [journals.plos.org]

Unveiling the Potential of CD00509: A Technical Guide to a Novel Tdp1 Inhibitor in Cancer Research

FOR IMMEDIATE RELEASE

Vancouver, BC – In the intricate landscape of cancer therapeutics, the quest for novel molecular targets and innovative chemical entities continues to be a paramount objective for researchers and drug development professionals. A promising small molecule, CD00509, identified by its CAS number 27430-18-8, has emerged as a potent and specific inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response pathway. This technical guide provides an in-depth overview of the research applications of CD00509, detailing its mechanism of action, experimental protocols, and its synergistic potential in combination therapies.

CD00509, chemically known as 5-Furfurylidene-2-thiobarbituric acid, has demonstrated significant potential in sensitizing cancer cells to conventional chemotherapeutic agents, particularly Topoisomerase I (Top1) inhibitors like camptothecin.[1][2] Its ability to disrupt the DNA repair machinery in tumor cells opens new avenues for overcoming drug resistance and enhancing the efficacy of existing cancer treatments.

Core Research Applications

The primary application of CD00509 in a research context lies in its ability to modulate the cellular response to DNA damage. As a Tdp1 inhibitor, it directly interferes with the repair of stalled Top1-DNA cleavage complexes, a common lesion induced by Top1 poisons.[1][3] This mechanism of action makes CD00509 a valuable tool for:

-

Sensitizing Cancer Cells to Chemotherapy: Studies have shown that CD00509 preferentially sensitizes breast cancer cell lines, such as MCF-7, to the cytotoxic effects of camptothecin.[1][4] This suggests its potential as an adjuvant therapy to enhance the effectiveness of Top1 inhibitors.

-

Investigating DNA Repair Pathways: CD00509 serves as a specific chemical probe to elucidate the intricate workings of the Tdp1-mediated DNA repair pathway and its interplay with other repair mechanisms, such as the one orchestrated by Poly(ADP-ribose) Polymerase 1 (PARP1).[1][5]

-

Exploring Synthetic Lethality: The inhibition of Tdp1 in combination with the inhibition of other DNA repair pathways, like PARP1, has been shown to be more detrimental to cancer cells than either treatment alone, highlighting a potential synthetic lethal strategy for cancer therapy.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of CD00509.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tdp1 Inhibition) | 0.71 µM | Recombinant human Tdp1 | [6] |

| Effect on Cell Proliferation (in combination with Camptothecin) | 25% greater decrease compared to camptothecin alone | MCF-7 breast cancer cells | [1][2] |

Mechanism of Action: Tdp1 Inhibition

Topoisomerase I is essential for resolving DNA topological stress during replication and transcription. Top1 inhibitors trap the enzyme on the DNA, forming a covalent complex known as the Top1 cleavage complex (Top1cc). If not repaired, these complexes can lead to lethal double-strand breaks. Tdp1 plays a crucial role in the base excision repair (BER) pathway by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3'-end of the DNA, thereby removing the stalled enzyme and allowing the repair process to proceed.[1][7]

CD00509 acts by directly inhibiting the catalytic activity of Tdp1.[6] This inhibition prevents the resolution of Top1cc, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.

Signaling Pathways

The inhibition of Tdp1 by CD00509 has significant implications for cellular signaling pathways, particularly the DNA damage response (DDR). The following diagrams illustrate the key pathways affected.

The interplay between Tdp1 and PARP1 in the repair of Top1-induced DNA damage is a critical area of research. PARP1 is also involved in the DDR and its inhibition can further potentiate the effects of Tdp1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following are representative protocols for key experiments involving CD00509.

In Vitro Tdp1 Inhibition Assay

This assay measures the direct inhibitory effect of CD00509 on the enzymatic activity of Tdp1 using a fluorogenic substrate.

Materials:

-

Recombinant human Tdp1 enzyme

-

Fluorogenic Tdp1 substrate (e.g., a single-stranded oligonucleotide with a 3'-tyrosyl moiety and a 5'-fluorophore and 3'-quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

-

CD00509 (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of CD00509 in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate (final concentration typically in the nanomolar range), and the diluted CD00509 or vehicle control (DMSO).

-

Initiate the reaction by adding the recombinant Tdp1 enzyme to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C). The cleavage of the substrate by Tdp1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity for each concentration of CD00509.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MCF-7 Cells)

This protocol assesses the effect of CD00509 on the proliferation of MCF-7 breast cancer cells, both alone and in combination with camptothecin.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

CD00509 (dissolved in DMSO)

-

Camptothecin (dissolved in DMSO)

-

96-well clear cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of CD00509 and camptothecin in complete growth medium.

-

Treat the cells with varying concentrations of CD00509, camptothecin, or a combination of both. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the effect of the treatments on cell proliferation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel Tdp1 inhibitor like CD00509.

Conclusion and Future Directions

CD00509 represents a significant tool for both basic and translational cancer research. Its specific inhibition of Tdp1 provides a clear mechanism for enhancing the efficacy of established chemotherapeutic agents. The synergistic potential with PARP inhibitors further underscores its promise in developing novel combination therapies.

Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of CD00509. Further elucidation of the downstream signaling consequences of Tdp1 inhibition will also be crucial in identifying predictive biomarkers for patient stratification and for designing more effective and personalized cancer treatments. The continued investigation of CD00509 and other Tdp1 inhibitors holds the key to unlocking new strategies in the fight against cancer.

References

- 1. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. PARP1-TDP1 coupling for the repair of topoisomerase I-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

Understanding the Cell Permeability and Mechanism of Action of CD00509: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD00509 is a notable small molecule inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response pathway. Its cell-permeable nature allows it to be a valuable tool for studying the intracellular roles of Tdp1 and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of CD00509's cell permeability, its mechanism of action, and the experimental approaches used to characterize its effects.

Core Concepts: Cell Permeability and Tdp1 Inhibition

CD00509 is described as a cell-permeable alkylidene barbiturate analog.[1][2] This intrinsic ability to cross the cell membrane is fundamental to its function as a pharmacological tool and potential therapeutic. Once inside the cell, CD00509 exerts its biological effects by specifically targeting and inhibiting the enzyme Tdp1.

Tdp1 plays a crucial role in repairing DNA single-strand breaks that arise from the action of topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Occasionally, these breaks become stalled, forming a covalent complex between Top1 and the 3' end of the DNA, known as a Top1-DNA cleavage complex (Top1cc). Tdp1 resolves these complexes by hydrolyzing the phosphotyrosyl bond, allowing the DNA repair machinery to complete the repair process. By inhibiting Tdp1, CD00509 prevents the resolution of these Top1cc, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that often have a high replicative rate and rely on specific DNA repair pathways for survival.

Quantitative Data Summary

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (Tdp1 inhibition) | 710 nM | In vitro biochemical assay | This value represents the concentration of CD00509 required to inhibit 50% of Tdp1 enzymatic activity. | [1][2] |

| Effect on Cell Proliferation | Decreased by 25% more than camptothecin alone | MCF-7 (human breast cancer) | This demonstrates the synergistic effect of CD00509 with the Top1 inhibitor camptothecin. | [3] |

| Effect on Normal Cells | No effect on viability up to 10 µM | Normal mammary epithelial cells | This suggests a degree of selectivity for cancer cells or a therapeutic window. | [1][2] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CD00509 is the inhibition of Tdp1, which disrupts the normal DNA damage repair process. This is particularly relevant in the context of treatment with Top1 inhibitors like camptothecin.

Experimental Protocols

Detailed, step-by-step protocols for assessing the cell permeability of CD00509 are not explicitly provided in the available literature. However, based on the published research, a general workflow for evaluating the cellular effects of a Tdp1 inhibitor like CD00509 can be outlined.

General Protocol for Assessing the Cellular Activity of CD00509

This protocol describes a typical cell-based assay to determine the ability of CD00509 to sensitize cancer cells to a Top1 inhibitor.

1. Cell Culture and Seeding:

- Culture MCF-7 human breast cancer cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Seed cells into 96-well plates at a density that allows for logarithmic growth during the course of the experiment.

2. Compound Treatment:

- Prepare stock solutions of CD00509 and a Top1 inhibitor (e.g., camptothecin) in a suitable solvent such as DMSO.

- Prepare serial dilutions of CD00509 and the Top1 inhibitor in cell culture medium.

- Treat the cells with:

- Vehicle control (e.g., DMSO).

- CD00509 alone at various concentrations.

- Top1 inhibitor alone at various concentrations.

- A combination of CD00509 and the Top1 inhibitor at various concentrations.

- Incubate the treated cells for a specified period (e.g., 72 hours).

3. Cell Viability/Proliferation Assay:

- After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

- Measure the absorbance or luminescence according to the manufacturer's protocol using a plate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

- Plot dose-response curves and determine the IC50 values for each compound alone and in combination.

- Analyze the data for synergistic, additive, or antagonistic effects between CD00509 and the Top1 inhibitor using appropriate software (e.g., CompuSyn).

5. Visualization of DNA Damage (Optional):

- To visualize the increase in DNA damage, cells can be stained for γ-H2AX, a marker for DNA double-strand breaks.

- After treatment, fix and permeabilize the cells.

- Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

- Image the cells using fluorescence microscopy to quantify the number of γ-H2AX foci per cell.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the discovery and initial cellular characterization of a Tdp1 inhibitor like CD00509.

Conclusion

CD00509 is a valuable, cell-permeable tool for investigating the role of Tdp1 in DNA repair and for exploring novel cancer therapeutic strategies. Its ability to penetrate cells and inhibit its intracellular target has been demonstrated through its potentiation of the cytotoxic effects of Top1 inhibitors in cancer cell lines. While specific quantitative data on its membrane permeability are not widely published, its demonstrated cellular activity underscores its utility. The experimental frameworks described herein provide a foundation for researchers and drug development professionals to further investigate the properties and potential applications of CD00509 and other Tdp1 inhibitors. Future studies quantifying the intracellular concentration of CD00509 would provide a more complete understanding of its pharmacokinetic and pharmacodynamic properties.

References

The Role of CD00509 in Potentiating Topoisomerase I Inhibitor Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I (Top1) inhibitors are a critical class of chemotherapeutic agents used in the treatment of various malignancies. Their efficacy, however, can be limited by cellular DNA repair mechanisms. A key enzyme in this repair process is Tyrosyl-DNA phosphodiesterase 1 (Tdp1), which resolves the stalled Top1-DNA covalent complexes induced by these inhibitors, thereby mitigating their cytotoxic effects. This technical guide delves into the impact of CD00509, a putative Tdp1 inhibitor, on the efficacy of Top1 inhibitors. Through a comprehensive review of the foundational research, we present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document serves as an in-depth resource for researchers and professionals in drug development seeking to understand and potentially leverage the synergistic relationship between Tdp1 inhibition by compounds like CD00509 and the therapeutic efficacy of topoisomerase I-targeted cancer therapies.

Introduction

DNA topoisomerase I (Top1) is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1] A major class of anticancer drugs, including camptothecin and its derivatives, function by trapping the covalent Top1-DNA cleavage complex.[1] This stabilization of the Top1cc (Top1 cleavage complex) leads to the formation of lethal double-strand breaks when the replication machinery collides with these complexes, ultimately inducing apoptosis in rapidly dividing cancer cells.

However, cancer cells can develop resistance to Top1 inhibitors through various mechanisms, one of which involves the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 specifically hydrolyzes the phosphodiester bond between the tyrosine residue of Top1 and the 3' end of the DNA, effectively reversing the action of Top1 inhibitors and promoting cell survival. Consequently, inhibiting Tdp1 presents a promising strategy to enhance the efficacy of Top1-targeting chemotherapies.

This guide focuses on CD00509, a small molecule identified as a putative inhibitor of Tdp1. By examining the key preclinical data, we will explore how CD00509 potentiates the cytotoxic effects of topoisomerase I inhibitors, offering a potential avenue for combination cancer therapy.

Mechanism of Action: Synergistic Cytotoxicity

The primary mechanism by which CD00509 enhances the efficacy of topoisomerase I inhibitors is through the inhibition of Tdp1-mediated DNA repair. The following logical flow illustrates this synergistic relationship.

References

Exploratory Studies on CD00509 in Different Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD00509 is an investigational small molecule identified as a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA cleavage complexes. In many cancers, elevated Tdp1 expression is a mechanism of resistance to Top1-inhibiting chemotherapies, such as camptothecin and its derivatives. By inhibiting Tdp1, CD00509 has been shown to sensitize cancer cells to the cytotoxic effects of these agents, presenting a promising avenue for combination therapies. This technical guide provides a comprehensive overview of the current exploratory studies on CD00509, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation.

Data Presentation

Currently, publicly available research on CD00509 has primarily focused on its role as a sensitizing agent in combination with topoisomerase I inhibitors. As such, there is a notable lack of quantitative data on the single-agent cytotoxicity of CD00509 across a broad range of cancer cell lines. The primary study on this compound reports its effects in combination therapy, particularly in the MCF-7 breast cancer cell line.

Table 1: Summary of CD00509 Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Compound(s) | Observed Effect | Quantitative Data | Citation |

| MCF-7 | Breast Cancer | CD00509 + Camptothecin | Preferentially sensitized MCF-7 cells to camptothecin. | Decreased cell proliferation by an additional 25% compared to camptothecin alone. | [1] |

| MCF-7 | Breast Cancer | CD00509 + PARP-1 Inhibitor | Combined inhibition was more detrimental to MCF-7 cells than either treatment alone. | Not specified. | [1] |

| Wild-type Murine Embryonic Fibroblasts (MEFs) | N/A | CD00509 + Camptothecin | Increased sensitivity to camptothecin to a degree comparable to that of Tdp1(-/-) MEFs. | Not specified. | [1] |

Note: The lack of extensive single-agent IC50 data for CD00509 is a current limitation in the publicly available literature.

Mechanism of Action and Signaling Pathway

CD00509's mechanism of action is centered on the inhibition of Tdp1. Tdp1 plays a crucial role in the Base Excision Repair (BER) pathway, specifically in resolving the covalent complexes formed between Top1 and DNA during DNA replication and transcription.

The Tdp1-Mediated DNA Repair Pathway and its Inhibition by CD00509

Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. In this process, Top1 becomes covalently linked to the 3'-end of the DNA break via a phosphotyrosyl bond. While this is a normal part of its catalytic cycle, certain DNA lesions or the presence of Top1 inhibitors like camptothecin can trap this complex, leading to stalled replication forks, double-strand breaks, and ultimately, cell death.

Tdp1 resolves this by hydrolyzing the phosphotyrosyl bond, releasing Top1 from the DNA and allowing the repair process to continue. By inhibiting Tdp1, CD00509 prevents the repair of these Top1-DNA complexes, leading to an accumulation of DNA damage and enhancing the efficacy of Top1 inhibitors. This synthetic lethal interaction is particularly relevant in cancers with high Tdp1 expression. Furthermore, studies have shown a synergistic effect when Tdp1 inhibition is combined with the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), another key enzyme in DNA repair.[1]

References

Methodological & Application

Application Notes and Protocols for CD00509 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD00509 is a cell-permeable alkylidene barbiturate analog that functions as a potent and specific inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA complexes. By inhibiting Tdp1, CD00509 enhances the cytotoxic effects of Top1 inhibitors, such as camptothecin, making it a promising candidate for combination cancer therapy. These application notes provide detailed protocols for the solubilization and use of CD00509 in cell culture, with a focus on its synergistic effects with camptothecin in breast cancer cell lines like MCF-7.

Data Presentation

Table 1: Physicochemical Properties and Solubility of CD00509

| Property | Value | Reference |

| Molecular Weight | 222.22 g/mol | N/A |

| Appearance | Yellow powder | N/A |

| Solubility | ≥20 mg/mL in DMSO | [1] |

| Storage | Store powder at 2-8°C. Protect from light. | N/A |

Table 2: Biological Activity of CD00509

| Parameter | Value | Cell Line/Target | Reference |

| Primary Target | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | N/A | N/A |

| IC₅₀ for Tdp1 Inhibition | 710 nM | N/A | N/A |

| Effect on Normal Cells | No significant effect on viability up to 10 µM | Normal mammary epithelial cells | N/A |

| Synergistic Partner | Camptothecin, PARP-1 inhibitors (e.g., Rucaparib) | MCF-7 | [2] |

Signaling Pathway

The primary mechanism of action of CD00509 is the inhibition of the Tdp1-mediated DNA repair pathway. Topoisomerase I (Top1) can become trapped on DNA, forming a covalent complex that leads to DNA single-strand breaks. Tdp1 resolves this by hydrolyzing the bond between the tyrosine residue of Top1 and the 3' end of the DNA. Inhibition of Tdp1 by CD00509 prevents this repair, leading to an accumulation of DNA damage and subsequent cell death, especially in the presence of Top1 inhibitors like camptothecin.

Experimental Protocols

Protocol 1: Preparation of CD00509 Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of CD00509 for use in cell culture experiments.

Materials:

-

CD00509 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

Procedure:

-

Stock Solution Preparation (10 mM):

-

Calculate the amount of DMSO required to dissolve the CD00509 powder to a final concentration of 10 mM. The molecular weight of CD00509 is 222.22 g/mol .

-

For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.22 mg of CD00509 in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 10-50 µL).

-

Store the aliquots at -20°C. Stock solutions are stable for up to 3 months. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM CD00509 stock solution at room temperature.

-

Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration.

-

For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Protocol 2: Cell Viability Assay (MTT) to Assess Synergy with Camptothecin

This protocol outlines a method to evaluate the synergistic cytotoxic effect of CD00509 and camptothecin on MCF-7 breast cancer cells using an MTT assay.

Materials:

-

MCF-7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

CD00509 working solutions

-

Camptothecin stock and working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CD00509 and camptothecin in complete culture medium. Suggested concentration ranges to test for synergy, based on known IC₅₀ values, are:

-

CD00509: 0.1 µM to 10 µM

-

Camptothecin: 10 nM to 1 µM[3]

-

-

Remove the medium from the wells and add 100 µL of the drug solutions, either individually or in combination.

-

Include the following controls:

-

Untreated cells (medium only)

-

Vehicle control (medium with the highest concentration of DMSO used)

-

CD00509 alone at various concentrations

-

Camptothecin alone at various concentrations

-

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ values for each compound alone and in combination.

-

Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). A combination of CD00509 with camptothecin has been shown to decrease cell proliferation by 25% more than camptothecin alone[2].

-

References

- 1. Identification of a putative Tdp1 inhibitor (CD00509) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for In Vitro Assays Using CD00509

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD00509 is a cell-permeable alkylidene barbiturate analog identified as a potent and specific inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled Topoisomerase I (Top1)-DNA cleavage complexes[1][2]. Inhibition of Tdp1 can potentiate the effects of Top1-targeting chemotherapeutic agents, such as camptothecin, making CD00509 a compound of significant interest for cancer research and drug development[1][2][3]. These application notes provide detailed protocols for in vitro assays to characterize the activity of CD00509.

Data Presentation

Quantitative Analysis of CD00509 Activity

The inhibitory activity of CD00509 against Tdp1 has been quantified, and its effects on cancer cell lines have been observed. The following table summarizes key quantitative data for CD00509.

| Parameter | Value | Cell Line / Assay Condition | Source |

| IC₅₀ | 710 nM | Biochemical assay with Tdp1 | |

| Cell Proliferation | Decreased by an additional 25% | MCF-7 cells treated with CD00509 in combination with camptothecin compared to camptothecin alone. | [1][2] |

| DNA Damage | Increased γ-H2AX foci | MCF-7 cells |

Signaling Pathway

The following diagram illustrates the role of Tdp1 in the repair of Topoisomerase I (Top1)-induced DNA damage and the interplay with PARP1. CD00509 inhibits Tdp1, thereby preventing the resolution of the Top1-DNA complex and leading to the accumulation of DNA single-strand breaks.

Experimental Protocols

Biochemical Tdp1 Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of CD00509 on recombinant human Tdp1 enzyme. It is based on a fluorescence resonance energy transfer (FRET) biosensor.

Materials:

-

Recombinant human Tdp1 protein

-

Tdp1 biosensor: 5'-(5,6 FAM)-aac gtc agg gtc ttc c-(BHQ1)-3' (Integrated DNA Technologies)[4]

-

Tdp1 assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol[4]

-

CD00509 (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of CD00509 in Tdp1 assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add the diluted CD00509 or vehicle control (DMSO in assay buffer).

-

Add the Tdp1 biosensor to each well to a final concentration of 50 nM.

-

Initiate the reaction by adding recombinant Tdp1 to each well to a final concentration of 3 nM. The final reaction volume should be 200 µL[4].

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with excitation/emission wavelengths appropriate for FAM (e.g., 485/520 nm).

-

Calculate the rate of reaction for each concentration of CD00509.

-